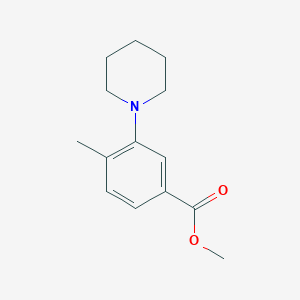
Methyl 4-methyl-3-(piperidin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-3-(piperidin-1-yl)benzoate is an organic compound with the molecular formula C14H19NO2. It is a derivative of benzoic acid and contains a piperidine ring, which is a six-membered ring containing one nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-3-(piperidin-1-yl)benzoate typically involves the esterification of 4-methyl-3-(piperidin-1-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-methyl-3-(piperidin-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-3-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with biological receptors, potentially modulating their activity. The ester group may undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(piperidin-1-yl)benzoate
- Methyl 4-(piperidin-3-yl)benzoate
- Methyl 3-(piperidin-1-yl)benzoate
Uniqueness
Methyl 4-methyl-3-(piperidin-1-yl)benzoate is unique due to the presence of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with biological targets and its overall pharmacological profile.
Biological Activity
Methyl 4-methyl-3-(piperidin-1-yl)benzoate is a compound that has garnered attention in pharmacological research due to its biological activity, particularly in the context of interactions with various biological targets. This article provides a detailed overview of its biological properties, synthesis, and potential applications, supported by relevant data tables and case studies.
Research indicates that this compound exhibits significant biological activity due to its structural similarity to natural ligands. It has been studied for its potential interactions with various receptors and enzymes, particularly those involved in neurotransmission and pain modulation. The compound's ability to mimic endogenous compounds allows it to effectively bind to these targets, leading to modulation of their activity.
Pharmacological Profiles
The compound has shown promise in several areas:
- Neurotransmitter Receptor Interaction : Its piperidine moiety is known to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antibacterial properties, particularly against Gram-positive bacteria .
Table 1: Biological Activities of this compound
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various alkaloids, this compound derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .
- Neuropharmacology Research : Investigations into the interaction of this compound with neurotransmitter systems revealed its potential as a modulator for pain perception pathways. This suggests that it could be developed into therapeutic agents for managing chronic pain conditions.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
methyl 4-methyl-3-piperidin-1-ylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-11-6-7-12(14(16)17-2)10-13(11)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI Key |
HQNNWAGZWCCNQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















